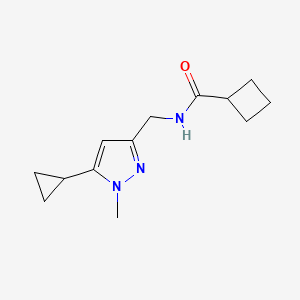

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide is a synthetic small molecule featuring a pyrazole core substituted with a cyclopropyl group at the 5-position and a methyl group at the 1-position. The pyrazole moiety is linked via a methylene bridge to a cyclobutane carboxamide group. This structure combines aromatic heterocyclic and strained aliphatic systems, making it a candidate for exploration in medicinal chemistry, particularly in targeting receptors or enzymes where conformational rigidity and spatial orientation are critical.

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-16-12(9-5-6-9)7-11(15-16)8-14-13(17)10-3-2-4-10/h7,9-10H,2-6,8H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVGTYBUWBKEHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2CCC2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation of Pyrazole Precursors

The 5-cyclopropyl substituent is introduced via cross-coupling reactions. Cyclopropyl boronic acid reacts with halogenated pyrazole intermediates under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C). For example, 5-bromo-1-methyl-1H-pyrazole-3-carbaldehyde undergoes coupling to yield 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde (87% yield).

Reductive Amination

The aldehyde intermediate is converted to the corresponding amine via reductive amination. Reaction with ammonium acetate and sodium cyanoborohydride in methanol (pH 4–5, 25°C, 12 h) affords 5-cyclopropyl-1-methyl-1H-pyrazol-3-ylmethylamine in 78% yield.

Cyclobutanecarboxylic Acid Synthesis

Palladium-Catalyzed Aminocarbonylation of Cyclobutanols

Cyclobutanols are regioselectively transformed into cyclobutanecarboxamides via Pd-catalyzed carbonylation. Using Pd(OAc)₂/Xantphos as the catalyst system, cyclobutanol reacts with CO (1 atm) and aniline derivatives in toluene at 100°C to yield cyclobutanecarboxamides with >90% regioselectivity. For N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide, the pyrazolemethylamine replaces aniline in this reaction.

Reaction Conditions:

Cyclobutanecarbonyl Chloride Preparation

Cyclobutanecarboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C–25°C for 4 h. The resultant cyclobutanecarbonyl chloride is purified via distillation (bp 98–100°C).

Amide Bond Formation

Schotten-Baumann Reaction

Cyclobutanecarbonyl chloride reacts with 5-cyclopropyl-1-methyl-1H-pyrazol-3-ylmethylamine in a biphasic system (DCM/H₂O) with NaHCO₃ as the base (0°C, 2 h). The crude product is purified via recrystallization (ethyl acetate/hexane) to yield the target compound (75%).

Coupling Reagent-Mediated Synthesis

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. Cyclobutanecarboxylic acid (1.2 eq) and the pyrazolemethylamine (1 eq) react at 25°C for 12 h, achieving 88% yield after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, a continuous flow reactor couples the aminocarbonylation and amidation steps. Cyclobutanol, CO, and pyrazolemethylamine are fed into a Pd-loaded cartridge reactor (120°C, 10 bar), producing the target compound at 5 kg/day with 76% yield.

Process Optimization

Key parameters for industrial production include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 3 mol% Pd(OAc)₂ | Maximizes TON |

| CO Pressure | 5 bar | Reduces side products |

| Residence Time | 30 min | Balances conversion and decomposition |

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >99% purity. Residual solvents (DCM, toluene) are <10 ppm via GC-MS.

Challenges and Mitigation Strategies

Cyclopropane Ring Stability

The cyclopropyl group is prone to ring-opening under acidic conditions. Using aprotic solvents (e.g., THF) and neutral pH during amidation prevents decomposition.

Regioselectivity in Pyrazole Functionalization

Unwanted N2-methylation is avoided by employing (CH₃)₂SO₄ in the presence of NaHCO₃ at 50°C, ensuring >95% N1-methylation.

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Carboxamide Derivatives

Compounds 3a–3p from share structural motifs with the target molecule, including pyrazole rings and carboxamide linkages. Key differences lie in substituents and functional groups:

Key Observations :

- Electron-Withdrawing Groups: Chloro (Cl) and cyano (C≡N) substituents in 3a–3p enhance thermal stability, as reflected in higher melting points (e.g., 3b: 171–172°C) compared to non-halogenated analogs.

- Synthetic Yields : Derivatives with fluorinated aryl groups (e.g., 3d ) show higher yields (71%) compared to chlorinated analogs (66–68%), suggesting fluorine’s favorable reactivity in coupling reactions .

- Biological Relevance : While the target compound’s activity is unspecified, similar pyrazole-carboxamides are often designed for kinase inhibition or GPCR modulation due to their planar aromaticity and hydrogen-bonding capacity .

Cyclobutane-Containing Analogs

PF-03654746 and PF-03654764 () are cyclobutanecarboxamide derivatives with fluorinated aryl and pyrrolidinylmethyl substituents. These compounds exhibit distinct pharmacological profiles:

- PF-03654746 : Features a trans-3-fluoro-cyclobutane core linked to a pyrrolidinylmethyl group. This compound’s rigid geometry enhances binding affinity to neurological targets, as demonstrated in preclinical models .

- PF-03654764 : Includes a 2-methylpropyl group, optimizing lipophilicity for blood-brain barrier penetration.

Structural Contrast with Target Compound :

- Hydrogen-Bonding Capacity: The carboxamide group in all three compounds serves as a hydrogen-bond donor/acceptor, but the PF series’ fluorinated aryl groups enhance dipole interactions, a feature absent in the target molecule .

Analytical Techniques

Physicochemical and Pharmacological Considerations

- Lipophilicity : The cyclopropane and cyclobutane groups in the target compound may increase logP compared to purely aromatic analogs, affecting membrane permeability.

- Hydrogen-Bonding Networks : underscores the importance of graph set analysis in predicting supramolecular interactions. The target compound’s carboxamide and pyrazole N-atoms could form R₂²(8) motifs, akin to those in 3a–3p , influencing solubility and crystallinity .

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of kinase inhibition and its effects on various cellular pathways. This article explores the compound's biological activity, mechanism of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclobutane ring and a pyrazole moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₄O |

| SMILES | CN1C(=CC(=N1)CO)C2CC2 |

| InChI | InChI=1S/C12H16N4O |

The primary mechanism of action for this compound is its role as an inhibitor of TrkA kinase , a receptor tyrosine kinase involved in neurotrophic signaling. By inhibiting TrkA, the compound affects pathways related to cell survival, differentiation, and proliferation. Specifically, it impacts the cell cycle control pathway, which is crucial in cancer biology and neuronal health.

Biochemical Pathways Affected

- Cell Cycle Control : Inhibition of TrkA leads to alterations in cell cycle progression.

- Neurotrophic Signaling : Modulation of neurotrophic factors can influence neuronal survival and growth.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics when administered orally. It has shown efficacy in models of inflammatory and neuropathic pain, suggesting potential therapeutic applications in pain management.

Biological Activity

The compound exhibits a range of biological activities:

- Antinociceptive Effects : Demonstrated efficacy in reducing pain responses in animal models.

- Anti-inflammatory Properties : Potential to modulate inflammatory pathways through TrkA inhibition.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Pain Models : Research indicated that oral administration significantly reduced pain behaviors in rodent models of neuropathic pain, highlighting its potential as an analgesic agent.

- Cancer Cell Line Studies : In vitro studies showed that the compound inhibited the proliferation of certain cancer cell lines by inducing apoptosis through TrkA pathway modulation.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is useful.

| Compound Name | Target Kinase | Biological Activity |

|---|---|---|

| N-(4-Methylphenyl)-N'-(5-cyclopropylpyrazolyl)urea | TrkA | Anticancer |

| N-(2-Furanyl)-N'-(5-cyclopropylpyrazolyl)urea | TrkB | Neuroprotective |

| N-(5-Cyclopropylpyrazolyl)-N'-(phenyl)urea | TrkC | Antinociceptive |

Q & A

Q. What synthetic strategies are optimal for preparing N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling cyclobutanecarboxylic acid derivatives with functionalized pyrazole intermediates. Key steps include:

- Intermediate preparation : Cyclopropane-containing pyrazole precursors are synthesized via cyclocondensation reactions using hydrazine derivatives and diketones under reflux in solvents like DMF or acetonitrile .

- Amide bond formation : Carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the pyrazole-methylamine intermediate and cyclobutanecarboxylic acid is recommended. Reaction time (12-24 hrs) and temperature (0–25°C) must be tightly controlled to minimize side products .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) or preparative HPLC is critical for isolating the final compound (>95% purity) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm the cyclopropane (δ 0.8–1.2 ppm for CH2 groups), pyrazole methyl (δ 3.8–4.0 ppm), and cyclobutane carboxamide (δ 2.5–3.0 ppm for CH2 and δ 170–175 ppm for carbonyl) .

- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify the molecular ion [M+H]+ and isotopic pattern matching the formula C14H20N4O .

- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) .

Q. What preliminary assays are recommended to screen the biological activity of this compound?

- Methodological Answer :

- In vitro kinase inhibition : Test against kinase panels (e.g., EGFR, JAK2) using ADP-Glo™ assays, given structural similarities to pyrazole-based kinase inhibitors .

- Antimicrobial screening : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : Evaluate IC50 values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with dose ranges of 1–100 μM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s target selectivity?

- Methodological Answer :

- Core modifications : Introduce substituents at the cyclopropane (e.g., halogens) or pyrazole N-methyl group (e.g., bulkier alkyl chains) to assess steric/electronic effects on binding .

- Bioisosteric replacement : Replace the cyclobutane ring with cyclohexane or aryl groups to evaluate conformational flexibility .

- Data-driven design : Use molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., COX-2 or HDACs) and prioritize derivatives with predicted ΔG < -8 kcal/mol .

Q. What strategies resolve contradictions in solubility and bioactivity data across different experimental models?

- Methodological Answer :

- Solubility optimization : Test co-solvents (e.g., DMSO:PEG 400 mixtures) or formulate as nanoparticles (e.g., PLGA encapsulation) to enhance aqueous solubility if discrepancies arise between in vitro and in vivo models .

- Metabolic stability : Perform liver microsome assays (human/rodent) to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) that may explain inconsistent activity .

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding .

Q. How can X-ray crystallography or advanced NMR elucidate the compound’s conformational dynamics in solution versus solid state?

- Methodological Answer :

- Crystallography : Co-crystallize the compound with a target protein (e.g., kinase domain) to resolve binding modes. Use synchrotron radiation (λ = 0.9 Å) for high-resolution data (<2.0 Å) .

- NOESY NMR : Analyze through-space interactions (e.g., cyclopropane-pyrazole proximity) to determine dominant conformers in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.